Product packaging for (4-Bromo-7-fluoro-1H-indol-3-yl)methanol(Cat. No.:)

(4-Bromo-7-fluoro-1H-indol-3-yl)methanol

Cat. No.: B11870072
M. Wt: 244.06 g/mol
InChI Key: UBVOLGCRDFTLFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

(4-Bromo-7-fluoro-1H-indol-3-yl)methanol (CAS 1360946-31-1) is a bromo- and fluoro- substituted indole derivative of significant interest in medicinal chemistry and drug discovery. The compound features a molecular formula of C9H7BrFNO and a molecular weight of 244.06 g/mol. Its structure incorporates a hydroxymethyl functional group at the 3-position of the indole ring, a bromo substituent at the 4-position, and a fluoro substituent at the 7-position. The indole scaffold is a privileged structure in pharmaceutical research, known for its diverse biological activities. Substituted indoles are frequently explored for their potential in developing new therapeutic agents. The specific pattern of halogenation and functionalization in this molecule makes it a valuable intermediate for further chemical elaboration. The bromo group is a versatile handle for metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations, allowing for the introduction of complex carbon or nitrogen-based substituents. Simultaneously, the hydroxymethyl group can be oxidized to an aldehyde or carboxylic acid, or serve as a point for esterification or etherification, providing multiple synthetic vectors to create a diverse library of analogs for structure-activity relationship (SAR) studies. Although specific biological data for this exact compound may be limited, its structural features align with those of indole derivatives that are extensively investigated for a range of pharmacological activities. Indole-based compounds are known to exhibit antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, and antimicrobial properties, making them a central focus in the search for new bioactive molecules. This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7BrFNO B11870072 (4-Bromo-7-fluoro-1H-indol-3-yl)methanol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H7BrFNO

Molecular Weight

244.06 g/mol

IUPAC Name

(4-bromo-7-fluoro-1H-indol-3-yl)methanol

InChI

InChI=1S/C9H7BrFNO/c10-6-1-2-7(11)9-8(6)5(4-13)3-12-9/h1-3,12-13H,4H2

InChI Key

UBVOLGCRDFTLFB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=CNC2=C1F)CO)Br

Origin of Product

United States

Synthetic Methodologies for 4 Bromo 7 Fluoro 1h Indol 3 Yl Methanol and Its Analogs

Strategies for Indole (B1671886) Ring Formation with Specific Halogenation

The construction of the 4-bromo-7-fluoroindole core is a critical first step. Several classical and contemporary methods for indole synthesis can be adapted for this purpose.

Application of Bartoli Indole Synthesis for 4-Bromo-7-fluoroindole Core

The Bartoli indole synthesis is a powerful method for the preparation of 7-substituted indoles, proceeding from the reaction of an ortho-substituted nitroarene with a vinyl Grignard reagent. thermofisher.comwikipedia.org For the synthesis of a 4-bromo-7-fluoroindole, a plausible starting material would be 2-bromo-5-fluoro-1-nitrobenzene. The presence of a substituent at the ortho position to the nitro group is crucial for the success of the Bartoli reaction, as it facilitates the key acs.orgacs.org-sigmatropic rearrangement. thermofisher.comwikipedia.org

The general mechanism involves the initial addition of the vinyl Grignard reagent to the nitro group, followed by rearrangement and cyclization to form the indole ring. Three equivalents of the Grignard reagent are typically necessary for the reaction to proceed to completion when starting from a nitroarene. wikipedia.org

A potential synthetic approach leveraging the Bartoli synthesis is outlined below:

StepReactant(s)Reagent(s)ProductRef.
12-bromo-5-fluoro-1-nitrobenzeneVinylmagnesium bromide4-Bromo-7-fluoro-1H-indole thermofisher.comwikipedia.org

It is important to note that while the Bartoli synthesis is highly effective for 7-substituted indoles, the regiochemical outcome with multiple substituents on the starting nitroarene would need to be carefully considered and potentially optimized. A "Dobbs modification" of the Bartoli synthesis utilizes an ortho-bromine as a temporary directing group, which is subsequently removed. thermofisher.com This strategy could be adapted by using a starting material with bromine at the 2-position and fluorine at the 5-position relative to the nitro group to direct the formation of the 7-fluoroindole, with the bromine at the 4-position being part of the desired final substitution pattern.

Adaptation of Fischer Indole Synthesis for Substituted Indoles

The Fischer indole synthesis, a venerable and versatile method, involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed from the condensation of a phenylhydrazine with an aldehyde or ketone. wikipedia.org To synthesize the 4-bromo-7-fluoroindole core, a suitable starting material would be (2-bromo-5-fluorophenyl)hydrazine. This hydrazine can be condensed with a suitable carbonyl compound, such as pyruvic acid or an aldehyde, followed by cyclization under acidic conditions. thermofisher.com

The choice of the carbonyl component will determine the substitution at the C-2 and C-3 positions of the resulting indole. For the synthesis of (4-Bromo-7-fluoro-1H-indol-3-yl)methanol, a strategy would be to use a carbonyl compound that allows for the eventual introduction of the methanol (B129727) group at C-3.

A representative reaction scheme is as follows:

StepReactant(s)Reagent(s)ProductRef.
1(2-bromo-5-fluorophenyl)hydrazine, Pyruvic acidAcid catalyst (e.g., H₂SO₄, polyphosphoric acid)4-Bromo-7-fluoro-1H-indole-2-carboxylic acid wikipedia.org

The resulting indole-2-carboxylic acid could then be further manipulated to introduce the desired C-3 functionality, although this would involve additional synthetic steps. A more direct approach would be to use a carbonyl compound that already contains the precursor to the C-3 methanol group.

Modern Cyclization and Annulation Approaches for Indole Scaffolds

Contemporary organic synthesis has seen the development of numerous transition-metal-catalyzed methods for the construction of indole rings. These often offer milder reaction conditions and greater functional group tolerance compared to classical methods. Palladium-catalyzed reactions, for instance, have been employed in cascade C-C and C-N bond-forming processes to generate substituted indoles.

One such approach could involve the cyclization of appropriately substituted anilines or other aromatic precursors. For example, a substituted 2-alkynyl-aniline could undergo a palladium-catalyzed cyclization to form the indole ring. The challenge in this approach lies in the synthesis of the requisite di-halogenated starting material.

Regioselective Bromination and Fluorination Strategies on the Indole Nucleus

An alternative to constructing the di-halogenated indole ring from scratch is to introduce the halogen atoms regioselectively onto a pre-existing indole scaffold. This requires careful control of the reaction conditions to achieve the desired 4-bromo-7-fluoro substitution pattern. The electronic properties of the indole ring, with its electron-rich pyrrole (B145914) moiety, typically favor electrophilic substitution at the C-3 position, followed by C-2, C-5, and C-6. Directing substitution to the C-4 and C-7 positions often requires the use of protecting groups or specific catalysts.

Controlled Introduction of Bromine at the C-4 Position

Achieving regioselective bromination at the C-4 position of an indole can be challenging. Direct bromination of indole often leads to a mixture of products, with a preference for the C-3 and C-5/C-6 positions. To direct bromination to the C-4 position, one strategy is to use a directing group on the indole nitrogen. N-protection can alter the electronic distribution within the indole ring and sterically hinder other positions, thereby favoring substitution at C-4.

Alternatively, a metal-catalyzed C-H activation approach can be employed. For instance, a palladium-catalyzed reaction with a suitable directing group at the C-3 position has been shown to facilitate C-4 functionalization.

Selective Introduction of Fluorine at the C-7 Position

The introduction of a fluorine atom at the C-7 position of the indole nucleus is also a non-trivial synthetic step. Electrophilic fluorinating agents, such as Selectfluor®, are commonly used for the fluorination of aromatic compounds. However, achieving regioselectivity at the C-7 position often requires specific strategies.

One approach involves the use of a directing group on the indole nitrogen that can chelate to a metal catalyst and direct the electrophilic fluorinating agent to the C-7 position. Another strategy is to start with a 7-bromoindole and perform a halogen exchange reaction, although this can be challenging and may require harsh reaction conditions.

A more plausible route to the target molecule would likely involve starting with a precursor that already contains the fluorine atom at the desired position and then performing a regioselective bromination, or vice-versa.

Synthesis of the C-3 Methanol Group

Once the 4-bromo-7-fluoro-1H-indole core has been synthesized, the final step is the introduction of the methanol group at the C-3 position. A common and effective method for this transformation is the Vilsmeier-Haack reaction, which introduces a formyl group (-CHO) at the C-3 position of the indole. This reaction typically uses a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF). The resulting 4-bromo-7-fluoro-1H-indole-3-carbaldehyde can then be readily reduced to the corresponding alcohol, this compound, using a mild reducing agent such as sodium borohydride (NaBH₄).

The two-step sequence is illustrated in the following table:

StepStarting MaterialReagent(s)ProductRef.
14-Bromo-7-fluoro-1H-indolePOCl₃, DMF4-Bromo-7-fluoro-1H-indole-3-carbaldehyde researchgate.net
24-Bromo-7-fluoro-1H-indole-3-carbaldehydeNaBH₄This compound acs.org

This two-step procedure is generally high-yielding and provides a reliable method for the synthesis of indole-3-methanols from the corresponding indoles.

Methodologies for Introducing the Methanol Moiety at C-3

The introduction of a methanol group at the C-3 position of the indole ring is a common transformation that can be achieved through various synthetic routes.

Reduction of Corresponding Indole-3-carbaldehydes or Carboxylic Acid Derivatives

A prevalent and reliable method for the synthesis of 3-indolylmethanols is the reduction of the corresponding indole-3-carbaldehydes or indole-3-carboxylic acid derivatives. This approach benefits from the wide availability of methods to introduce carbonyl functionalities at the C-3 position of indoles.

For instance, 4-bromo-1H-indole-3-carbaldehyde can serve as a key intermediate. nu.edu.kz The reduction of such an aldehyde to the corresponding alcohol is typically achieved using a variety of reducing agents. Common reagents for this transformation include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). The choice of reducing agent can be influenced by the presence of other functional groups in the molecule. Sodium borohydride is a milder reducing agent and is often preferred for its selectivity and operational simplicity.

The general reaction scheme for the reduction of an indole-3-carbaldehyde to a 3-indolylmethanol is depicted below:

Reduction of Indole-3-carbaldehyde

Similarly, indole-3-carboxylic acids or their ester derivatives can be reduced to the corresponding 3-indolylmethanols. Lithium aluminum hydride is a potent reducing agent capable of reducing both carboxylic acids and esters to primary alcohols. The reaction typically requires anhydrous conditions and is often carried out in ethereal solvents like diethyl ether or tetrahydrofuran (THF).

Table 1: Common Reducing Agents for the Synthesis of 3-Indolylmethanols

Reducing AgentPrecursorTypical Reaction ConditionsNotes
Sodium Borohydride (NaBH₄)Indole-3-carbaldehydeMethanol or Ethanol, Room TemperatureMild and selective for aldehydes and ketones.
Lithium Aluminum Hydride (LiAlH₄)Indole-3-carbaldehyde, Indole-3-carboxylic acid, Indole-3-carboxylic acid esterAnhydrous THF or Diethyl Ether, 0 °C to Room TemperaturePowerful reducing agent, not selective for carbonyls.

Direct Functionalization Approaches at the C-3 Position of 4-Bromo-7-fluoroindole

Directly introducing a hydroxymethyl group at the C-3 position of a pre-functionalized indole, such as 4-bromo-7-fluoroindole, presents an alternative and potentially more atom-economical approach. While direct C-H functionalization of indoles is an active area of research, the introduction of a methanol moiety often proceeds through a two-step process involving an initial electrophilic substitution followed by reduction.

One common strategy is the Vilsmeier-Haack formylation, which introduces a formyl group (an aldehyde) at the C-3 position of the indole ring using a mixture of phosphorus oxychloride (POCl₃) and a formamide derivative like N,N-dimethylformamide (DMF). The resulting indole-3-carbaldehyde can then be reduced to the desired 3-indolylmethanol as described in the previous section.

Recent advancements in C-H activation and functionalization might offer more direct routes in the future, potentially using formaldehyde or a synthetic equivalent under catalytic conditions. However, controlling regioselectivity in such reactions, especially with a substituted indole, can be challenging.

Stereochemical Considerations in Synthesis of Related Chiral Indole Derivatives

While this compound itself is not chiral, the synthesis of related chiral indole derivatives is of significant interest due to their prevalence in biologically active molecules. The C-3 position of the indole ring is a common site for the introduction of chirality.

The synthesis of optically active indole derivatives from 3-indolylmethanols is a well-established field. sioc-journal.cn Chiral catalysts can be employed to achieve enantioselective substitutions at the C-3 position, where the hydroxyl group of the 3-indolylmethanol acts as a leaving group. This allows for the synthesis of a wide array of enantioenriched 3-substituted indoles.

Furthermore, catalytic asymmetric dearomatization of 2,3-disubstituted indoles has emerged as a powerful strategy for the synthesis of chiral indolines and indolenines. nih.gov These methods often involve the use of chiral phosphoric acids or other organocatalysts to control the stereochemical outcome of the reaction.

Optimization of Reaction Conditions and Yields for Halogenated Indoles

The synthesis of halogenated indoles often requires careful optimization of reaction conditions to achieve high yields and minimize side reactions. Halogen atoms can influence the reactivity of the indole ring and may not be stable under all reaction conditions.

For instance, in the synthesis of polysubstituted indoles, the choice of catalyst, solvent, and temperature can significantly impact the outcome. mdpi.comnih.govdoaj.orgresearchgate.net When working with halogenated substrates, it is crucial to select reagents and conditions that are compatible with the halogen substituents. For example, strongly basic or reducing conditions might lead to dehalogenation.

In the context of introducing the methanol moiety, the reduction of a halogenated indole-3-carbaldehyde with a mild reducing agent like sodium borohydride is generally preferred over harsher reagents to preserve the halogen atoms on the indole ring. The reaction temperature and time should also be monitored to ensure complete conversion without degradation of the starting material or product.

Table 2: Factors to Consider in Optimizing Reactions with Halogenated Indoles

ParameterConsideration
Reagent Choice Select reagents that are compatible with halogen substituents. Avoid overly harsh conditions that could lead to dehalogenation.
Solvent The polarity and protic/aprotic nature of the solvent can influence reaction rates and selectivity.
Temperature Reactions should be run at the lowest effective temperature to minimize side reactions and degradation.
Catalyst If a catalyst is used, its loading and compatibility with the substrate and reagents are critical.
Reaction Time Monitor the reaction progress to determine the optimal time for maximizing yield and minimizing byproducts.

Scalable Synthesis Approaches for Research Applications

Developing a scalable synthesis is crucial for producing sufficient quantities of a compound for research purposes, including biological evaluation and further chemical derivatization. A scalable synthesis should utilize readily available and inexpensive starting materials, involve a minimal number of synthetic steps, and employ robust and high-yielding reactions. mdpi.comnih.govdoaj.orgresearchgate.net

For the synthesis of this compound, a scalable approach would likely involve a well-established indole synthesis, such as the Fischer indole synthesis, to construct the 4-bromo-7-fluoroindole core. This would be followed by a reliable C-3 functionalization, such as the Vilsmeier-Haack formylation, and subsequent reduction.

Purification methods are also a key consideration for scalability. Crystallization is often preferred over chromatography for large-scale purification due to its efficiency and lower cost. The physical properties of the target compound, such as its crystallinity and solubility, will dictate the most appropriate purification strategy.

A potential scalable route could start from commercially available precursors to synthesize 4-bromo-7-fluoroindole, followed by a one-pot or streamlined procedure for the introduction of the methanol group at the C-3 position. Minimizing the number of isolation and purification steps is a key aspect of developing an efficient and scalable synthesis.

Advanced Spectroscopic and Structural Elucidation of 4 Bromo 7 Fluoro 1h Indol 3 Yl Methanol

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the most powerful tool for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, including the connectivity of atoms and their spatial relationships.

Proton NMR (¹H NMR) for Elucidating Proton Environments and Connectivity

Proton (¹H) NMR spectroscopy provides information on the chemical environment of hydrogen atoms within a molecule. For (4-Bromo-7-fluoro-1H-indol-3-yl)methanol, the ¹H NMR spectrum would be expected to show distinct signals for each unique proton.

Expected ¹H NMR Data Interpretation:

Indole (B1671886) NH Proton: A broad singlet, typically in the downfield region (δ 8.0-8.5 ppm), corresponding to the proton on the indole nitrogen (N-H).

Aromatic Protons: The protons on the benzene (B151609) ring (H-2, H-5, H-6) would appear in the aromatic region (δ 6.5-7.5 ppm). Their specific chemical shifts and coupling patterns (doublets, triplets, or doublet of doublets) would be influenced by the neighboring bromine and fluorine atoms. For instance, the fluorine atom at position 7 would cause a characteristic splitting of the signal for the adjacent H-6 proton due to H-F coupling.

Methylene (B1212753) Protons (-CH₂OH): The two protons of the methanol (B129727) group attached to C-3 would likely appear as a singlet or a doublet (if coupled to the hydroxyl proton) around δ 4.5-5.0 ppm.

Hydroxyl Proton (-OH): The hydroxyl proton signal can be a broad singlet and its chemical shift is often variable depending on the solvent and concentration.

A representative, though not specific to this exact molecule, data set for a related bromo-indole derivative, 7-Bromo-3-methyl-1H-indole, shows a singlet for the NH proton at δ 8.06 ppm and aromatic protons in the range of δ 6.97-7.55 ppm mdpi.com.

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Confirmation

Carbon-13 (¹³C) NMR spectroscopy is used to determine the number and chemical environment of carbon atoms in a molecule. This technique is crucial for confirming the carbon framework of this compound.

Expected ¹³C NMR Data Interpretation:

Indole Carbons: The spectrum would display nine distinct signals corresponding to the nine carbon atoms of the indole ring system and the methanol substituent.

Carbon-Halogen Bonds: The carbons directly bonded to the bromine (C-4) and fluorine (C-7) atoms would exhibit characteristic chemical shifts. The C-F bond, in particular, would show a large coupling constant (¹JCF).

Methanol Carbon (-CH₂OH): The carbon of the methanol group would appear in the upfield region, typically around δ 60-65 ppm.

For comparison, the ¹³C NMR data for 4-Bromo-3-methyl-1H-indole shows carbon signals within the range of δ 110-138 ppm for the indole ring rsc.org.

Fluorine-19 NMR (¹⁹F NMR) for Fluorine Detection and Chemical Shift Analysis

Given the presence of a fluorine atom, Fluorine-19 (¹⁹F) NMR spectroscopy is an essential tool for characterization. ¹⁹F NMR is highly sensitive and provides specific information about the chemical environment of the fluorine atom. For this compound, the ¹⁹F NMR spectrum would be expected to show a single signal for the fluorine atom at position 7. The chemical shift of this signal would be indicative of its electronic environment within the aromatic ring. For example, in 6-Fluoro-3-methyl-1H-indole, the fluorine signal appears at approximately δ -121.75 ppm rsc.org.

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Detailed Structural Assignments

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. It would be used to establish the connectivity of the protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It allows for the definitive assignment of which proton is attached to which carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. It is crucial for identifying the connectivity across quaternary (non-protonated) carbons and for confirming the positions of the substituents on the indole ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals protons that are close to each other in space, regardless of whether they are bonded. It is useful for determining the three-dimensional structure and conformation of the molecule.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Confirmation

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental formula. bath.ac.ukrsc.org For this compound (C₉H₇BrFNO), HRMS would be used to confirm its molecular formula by comparing the experimentally measured exact mass with the theoretically calculated mass. The presence of bromine would be indicated by a characteristic isotopic pattern (¹⁹Br and ⁸¹Br occur in an approximate 1:1 ratio).

Compound This compound
Molecular Formula C₉H₇BrFNO
Calculated Monoisotopic Mass 242.9749 u

The fragmentation pattern observed in the mass spectrum would also provide structural clues. For instance, the loss of the methanol group (-CH₂OH) or the bromine atom would result in characteristic fragment ions, further supporting the proposed structure.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Ionization Behavior

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique ideal for analyzing polar, thermally labile molecules like indole derivatives. nih.gov In positive ion mode (ESI+), this compound is expected to readily form a protonated molecule, [M+H]⁺, due to the presence of basic sites such as the indole nitrogen and the hydroxyl oxygen. The molecular weight of the neutral compound is 244.06 g/mol .

The ionization process involves the analyte solution being sprayed through a charged capillary, forming charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions like [M+H]⁺. researchgate.net

Collision-Induced Dissociation (CID) of the [M+H]⁺ precursor ion would provide insight into the molecule's structure. The fragmentation of even-electron ions, such as the protonated molecule, typically involves the elimination of small, stable neutral molecules. nih.gov For this compound, the most anticipated initial fragmentation step is the loss of a water molecule (H₂O, 18 Da) from the protonated hydroxymethyl group, a common pathway for alcohols. libretexts.org This would result in a prominent fragment ion at m/z 225.97619 (for the monoisotopic mass).

Further fragmentation could involve cleavages characteristic of the indole nucleus. The fragmentation of indole alkaloids can be complex, but common pathways include the loss of small molecules and ring cleavages. rsc.orgresearchgate.net The presence of bromine is notable, as its isotopic pattern (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) would result in a characteristic M+2 peak for all bromine-containing fragments, aiding in their identification. miamioh.edu

Table 1: Predicted ESI-MS Data for this compound

Ion FormulaAdductPredicted m/zDescription
[C₉H₈BrFNO + H]⁺[M+H]⁺245.9862Protonated molecule
[C₉H₈BrFNO + Na]⁺[M+Na]⁺267.9681Sodium adduct
[C₉H₆BrFN]⁺[M+H-H₂O]⁺227.9756Fragment from loss of water
[C₉H₇BrFNO]⁻[M-H]⁻243.9716Deprotonated molecule (in negative ion mode)

Note: m/z values are based on the most abundant isotopes and are predictive.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying functional groups within a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to molecular vibrations. missouri.edulibretexts.org The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its key functional groups: the O-H of the alcohol, the N-H of the indole, aromatic C-H, C=C bonds of the aromatic rings, and the C-O, C-F, and C-Br bonds.

The spectrum of a standard indole shows a characteristic N-H stretching vibration around 3406 cm⁻¹. researchgate.net The presence of a hydroxymethyl group introduces a broad O-H stretching band, typically in the 3500-3200 cm⁻¹ region, which may overlap with the N-H stretch. The C-H stretching vibrations of the aromatic ring are expected just above 3000 cm⁻¹, while the aliphatic C-H stretch of the CH₂ group will appear just below 3000 cm⁻¹.

The "fingerprint region" (below 1500 cm⁻¹) will contain a complex pattern of absorptions. Key vibrations in this region include C=C stretching of the aromatic system (approx. 1600-1450 cm⁻¹), C-O stretching of the primary alcohol (approx. 1050-1000 cm⁻¹), C-F stretching (approx. 1250-1000 cm⁻¹), and C-Br stretching (approx. 600-500 cm⁻¹). missouri.edu The precise positions of these bands are influenced by the electronic effects of the substituents on the indole ring.

Table 2: Predicted Characteristic IR Absorption Frequencies for this compound

Vibrational ModeFunctional GroupPredicted Wavenumber (cm⁻¹)Intensity
O-H StretchAlcohol3500 - 3200Broad, Strong
N-H StretchIndole~3400Medium
C-H Stretch (Aromatic)Benzene Ring3100 - 3000Medium
C-H Stretch (Aliphatic)-CH₂-3000 - 2850Medium
C=C Stretch (Aromatic)Indole Ring System1600 - 1450Medium-Strong
C-O StretchPrimary Alcohol1050 - 1000Strong
C-F StretchFluoro-aromatic1250 - 1000Strong
C-Br StretchBromo-aromatic600 - 500Medium-Strong

Note: These are typical frequency ranges and may vary based on the specific molecular environment and solid-state effects.

X-ray Crystallography for Solid-State Molecular Structure and Intermolecular Interactions

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystal, including bond lengths, bond angles, and the nature of intermolecular interactions that dictate the crystal packing. While specific crystal data for this compound is not publicly available, its solid-state structure can be inferred from analyses of related halogenated indole derivatives. rsc.orgmdpi.comnih.gov

Single-crystal X-ray diffraction would reveal the precise geometry of the molecule. The indole ring system is expected to be largely planar. researchgate.net The primary conformational flexibility lies in the rotation around the C3-C(methanol) bond, which determines the orientation of the hydroxymethyl group relative to the indole plane.

The bond lengths and angles would be consistent with a hybrid of sp² and sp³ hybridized atoms. For instance, C-C bonds within the aromatic system would be intermediate between single and double bonds (approx. 1.36-1.44 Å). The C-Br and C-F bond lengths would reflect their covalent radii and the aromatic character of the carbon atom to which they are attached. The presence of electron-withdrawing halogen substituents can subtly alter the geometry of the indole ring compared to the unsubstituted parent molecule. rsc.org

Table 3: Typical Bond Lengths and Angles for Substituted Indole Derivatives

Bond/AngleAtoms InvolvedTypical Value (Å or °)
Bond LengthC=C (Aromatic)1.36 - 1.44 Å
Bond LengthC-N (Indole)1.37 - 1.39 Å
Bond LengthC-C (Aliphatic)1.50 - 1.54 Å
Bond LengthC-O (Alcohol)1.42 - 1.44 Å
Bond LengthC-Br (Aromatic)~1.90 Å
Bond LengthC-F (Aromatic)~1.35 Å
Bond AngleC-N-C (Indole)~108°
Bond AngleC-C-C (Benzene)~120°
Bond AngleC-C-O (Methanol)~109.5°

Note: These values are representative and are based on data from structurally similar compounds found in crystallographic databases.

The crystal packing of this compound will be dominated by a network of intermolecular hydrogen bonds. The indole N-H group is a hydrogen bond donor, and the hydroxyl group (-OH) can act as both a donor and an acceptor.

A highly probable and stabilizing interaction is the formation of centrosymmetric dimers or infinite chains via N-H···O hydrogen bonds, where the indole N-H of one molecule interacts with the hydroxyl oxygen of a neighboring molecule. researchgate.netnih.gov Additionally, the hydroxyl group can form O-H···O hydrogen bonds with other hydroxyl groups or potentially O-H···N bonds with the indole nitrogen of another molecule.

Reactivity and Derivatization Pathways of 4 Bromo 7 Fluoro 1h Indol 3 Yl Methanol

Transformations Involving the Hydroxymethyl Group at C-3

The hydroxymethyl group at the C-3 position is a primary site for functionalization, enabling oxidation, esterification, etherification, and nucleophilic substitution reactions.

Oxidation Reactions to Corresponding Aldehydes or Carboxylic Acids

The primary alcohol of (4-bromo-7-fluoro-1H-indol-3-yl)methanol can be selectively oxidized to either the corresponding aldehyde, 4-bromo-7-fluoro-1H-indole-3-carbaldehyde, or the carboxylic acid, 4-bromo-7-fluoro-1H-indole-3-carboxylic acid. The choice of oxidizing agent and reaction conditions determines the final product.

Mild oxidizing agents such as manganese dioxide (MnO2) or 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) with a co-oxidant are typically employed for the synthesis of the aldehyde. The direct formylation of the parent indole (B1671886), 4-bromo-7-fluoro-1H-indole, using methods like the Vilsmeier-Haack reaction (POCl3/DMF), can also yield the aldehyde. orgsyn.orgnih.gov

For the formation of the carboxylic acid, stronger oxidizing agents like potassium permanganate (B83412) (KMnO4) or Jones reagent (CrO3/H2SO4) can be used. Alternatively, a two-step process involving the oxidation of the alcohol to the aldehyde followed by further oxidation is a common strategy. The synthesis of indole-3-carboxylic acid derivatives can also be achieved by reacting indoles with trifluoroacetic anhydride (B1165640) to form a trifluoromethyl ketone, which is then hydrolyzed. acs.org However, the success of this method can be influenced by the substituents on the indole ring. acs.org

Table 1: Oxidation Reactions of Indole-3-methanol Derivatives

Starting MaterialReagent(s)ProductReference
This compoundMnO2 or TEMPO/co-oxidant4-Bromo-7-fluoro-1H-indole-3-carbaldehydeGeneral knowledge
This compoundKMnO4 or Jones Reagent4-Bromo-7-fluoro-1H-indole-3-carboxylic acidGeneral knowledge
4-Bromo-7-fluoro-1H-indolePOCl3/DMF (Vilsmeier-Haack)4-Bromo-7-fluoro-1H-indole-3-carbaldehyde orgsyn.orgnih.gov
IndoleTrifluoroacetic anhydride, then baseIndole-3-carboxylic acid acs.org

Esterification and Etherification Reactions for Prodrug Development or Protection

The hydroxymethyl group can undergo esterification and etherification to yield a variety of derivatives. These reactions are often employed in the development of prodrugs to enhance properties such as solubility, bioavailability, and metabolic stability. medcraveonline.comnih.gov

Esterification is typically achieved by reacting the alcohol with a carboxylic acid or its activated derivative (e.g., acyl chloride, anhydride) in the presence of a catalyst. Both chemical and enzymatic methods can be utilized for this transformation. medcraveonline.com Etherification can be carried out by reacting the alcohol with an alkyl halide or another suitable electrophile under basic conditions. These modifications can mask the polar hydroxyl group, potentially improving the compound's pharmacokinetic profile.

Nucleophilic Substitution Reactions at the Methanol (B129727) Carbon

The hydroxyl group of this compound can be converted into a good leaving group, such as a tosylate or a halide, facilitating nucleophilic substitution reactions at the benzylic carbon. This allows for the introduction of a wide range of nucleophiles, including amines, thiols, and carbanions. The resulting (indol-3-yl)methyl derivatives are valuable intermediates in organic synthesis. researchgate.netthieme-connect.com

The direct substitution of the hydroxyl group can also be achieved under acidic conditions, where protonation of the hydroxyl group forms a water molecule as the leaving group, generating a stabilized indol-3-ylmethyl carbocation. This intermediate readily reacts with various nucleophiles. nih.gov

Reactions at the Indole Nitrogen (N-1)

The nitrogen atom of the indole ring is another key site for derivatization, allowing for alkylation, acylation, and the introduction of protecting groups.

Alkylation and Acylation Strategies for N-Substituted Derivatives

The indole nitrogen can be readily alkylated or acylated to produce N-substituted derivatives. Alkylation is typically performed using an alkyl halide in the presence of a base, such as sodium hydride (NaH), in an aprotic solvent like dimethylformamide (DMF).

N-acylation can be achieved using acylating agents like acyl chlorides or anhydrides. beilstein-journals.orgnih.gov Thioesters have also been reported as a stable acyl source for the chemoselective N-acylation of indoles. beilstein-journals.orgnih.gov These reactions are crucial for synthesizing a diverse library of compounds with potentially altered biological activities and physicochemical properties.

Table 2: N-Alkylation and N-Acylation of Indole Derivatives

Reaction TypeReagentsProduct TypeReference
N-AlkylationAlkyl halide, Base (e.g., NaH)N-Alkyl IndoleGeneral knowledge
N-AcylationAcyl chloride or AnhydrideN-Acyl Indole beilstein-journals.orgnih.gov
N-AcylationThioester, Cs2CO3N-Acyl Indole beilstein-journals.orgnih.gov

N-Protection and Deprotection Methodologies

In multi-step syntheses, it is often necessary to protect the indole nitrogen to prevent unwanted side reactions. A variety of protecting groups can be employed, with the choice depending on the stability requirements and the conditions of subsequent reaction steps.

Common N-protecting groups for indoles include tosyl (Ts), benzenesulfonyl (Bs), tert-butyloxycarbonyl (Boc), and benzyl (B1604629) (Bn) groups. The introduction and removal of these groups are well-established procedures in organic synthesis. For instance, the tosyl group can be introduced using tosyl chloride and a base, and later removed under reductive conditions. The Boc group, introduced using di-tert-butyl dicarbonate (B1257347) (Boc2O), is readily cleaved under acidic conditions. A method for the protection and subsequent deprotection of the indole 2,3-pi bond using 4-methyl-1,2,4-triazoline-3,5-dione (B123949) (MTAD) has also been reported, which can be considered a form of transient N-protection. nih.gov

Halogen-Mediated Cross-Coupling Reactions

The carbon-bromine bond at the C-4 position of this compound is a key functional group for constructing more complex molecules through various palladium-catalyzed cross-coupling reactions. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, significantly expanding the accessible chemical space.

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds, particularly for the synthesis of biaryl and heteroaryl-aryl structures. This reaction involves the palladium-catalyzed coupling of an organoboron reagent (such as a boronic acid or boronic ester) with an organic halide. For this compound, the bromine atom at the C-4 position serves as the organic halide component.

The general mechanism of the Suzuki-Miyaura coupling involves a catalytic cycle comprising three main steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation of the organoboron species to the palladium center, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and can be tailored to the specific substrates.

While specific studies on the Suzuki-Miyaura coupling of this compound are not extensively documented in the literature, data from analogous 4-bromo-indole derivatives provide valuable insights into the expected reaction conditions. For instance, the coupling of N-protected 4-bromoindoles with various aryl and heteroaryl boronic acids has been successfully demonstrated.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromo-Heterocycles

EntryAryl/Heteroaryl Boronic AcidCatalyst / LigandBaseSolventTemperature (°C)Yield (%)Reference
1Phenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/Ethanol/H₂O80>95
24-Fluorophenylboronic esterPd-CataCXium A-G3TMSOKTolueneRefluxHigh
3Pyridin-3-ylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O10085-95N/A
4Thiophen-2-ylboronic acidPd₂(dba)₃ / XPhosK₂CO₃Dioxane11080-90N/A

Note: The data in this table is representative of Suzuki-Miyaura reactions on bromo-substituted heterocycles and is intended to be illustrative for this compound, for which specific data is not available in the cited literature.

Heck Reaction

The Heck reaction provides a means to introduce alkenyl substituents at the C-4 position by coupling this compound with an alkene in the presence of a palladium catalyst and a base. The reaction typically proceeds with high trans selectivity. The mechanism involves the oxidative addition of the aryl bromide to the palladium catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination to release the alkenylated product.

Sonogashira Coupling

The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. This reaction would allow for the introduction of an alkynyl moiety at the C-4 position of the indole ring. The reaction is typically carried out under mild conditions and tolerates a wide range of functional groups.

Table 2: General Conditions for Heck and Sonogashira Couplings of Aryl Bromides

ReactionCoupling PartnerCatalyst / Co-catalystBaseSolventTemperature (°C)Reference
Heckn-Butyl acrylatePd(OAc)₂ / P(o-tol)₃Et₃NDMF100
HeckStyrenePdCl₂(PPh₃)₂NaOAcDMA120
SonogashiraPhenylacetylenePd(PPh₃)₄ / CuIEt₃NTHFRoom Temp
SonogashiraTrimethylsilylacetylenePdCl₂(PPh₃)₂ / CuIPiperidineDMF60

Note: This table presents generalized conditions for Heck and Sonogashira reactions with aryl bromides and serves as a guide for the potential reactivity of this compound.

Electrophilic Aromatic Substitution on the Indole Ring (at non-halogenated positions)

The indole nucleus is an electron-rich aromatic system and is susceptible to electrophilic aromatic substitution. The position of substitution is directed by the existing substituents. In this compound, the electron-donating character of the nitrogen atom strongly activates the pyrrole (B145914) ring towards electrophilic attack. The C-3 position is already substituted, and typically, electrophilic substitution on the indole ring occurs preferentially at C-3. When C-3 is blocked, substitution often occurs at C-2 or on the benzene (B151609) ring.

For 4,7-disubstituted indoles, the likely positions for further electrophilic attack on the benzene ring are C-5 and C-6. The fluorine at C-7 is a deactivating group, while the bromine at C-4 is also deactivating. The hydroxymethyl group at C-3 may have a modest influence on the benzene ring's reactivity. Common electrophilic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions. For instance, nitration using nitric acid in sulfuric acid could potentially introduce a nitro group at the C-5 or C-6 position.

Cycloaddition and Annulation Reactions Involving the Indole Core

The indole ring can participate in cycloaddition reactions, although its aromaticity can make it less reactive than simple alkenes. The C2=C3 double bond of the indole can act as a dienophile in [4+2] cycloaddition reactions (Diels-Alder reactions) with suitable dienes. Conversely, indole derivatives can sometimes act as the diene component.

Annulation reactions, which involve the formation of a new ring fused to the indole core, are also a possibility. These reactions often proceed through multi-step sequences that may involve initial functionalization of the indole followed by a cyclization step. For example, a cross-coupling reaction at the C-4 position could introduce a substituent that can then undergo an intramolecular cyclization to form a new ring fused to the benzene portion of the indole.

Computational and Theoretical Investigations of 4 Bromo 7 Fluoro 1h Indol 3 Yl Methanol

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic structure and predicting the molecular properties of (4-Bromo-7-fluoro-1H-indol-3-yl)methanol. These calculations can determine optimized molecular geometry, vibrational frequencies, and various electronic properties.

The indole (B1671886) scaffold, being a key component in numerous biologically active compounds, has been the subject of many theoretical studies. The introduction of bromine and fluorine atoms, along with a methanol (B129727) group, significantly influences the electronic distribution within the molecule. The high electronegativity of the fluorine atom and the size and polarizability of the bromine atom are expected to create a unique electronic landscape.

Table 1: Predicted Geometric and Electronic Properties of this compound (Illustrative Data)

PropertyPredicted ValueMethod/Basis Set
Dipole Moment~2.5 - 3.5 DDFT/B3LYP/6-311++G(d,p)
Polarizability~150 - 170 a.u.DFT/B3LYP/6-311++G(d,p)
C4-Br Bond Length~1.90 - 1.95 ÅDFT/B3LYP/6-311++G(d,p)
C7-F Bond Length~1.35 - 1.40 ÅDFT/B3LYP/6-311++G(d,p)
N-H Bond Length~1.01 - 1.03 ÅDFT/B3LYP/6-311++G(d,p)
C3-C(methanol) Bond Length~1.50 - 1.55 ÅDFT/B3LYP/6-311++G(d,p)

Note: The data in this table is illustrative and based on typical values for similar halogenated indole derivatives. Actual values would require specific calculations for this compound.

Molecular Electrostatic Potential (MEP) Surface Analysis for Reactive Sites

The Molecular Electrostatic Potential (MEP) surface is a crucial tool for identifying the electrophilic and nucleophilic sites within a molecule. It maps the electrostatic potential onto the electron density surface, with different colors representing regions of varying potential.

For this compound, the MEP surface would likely reveal several key features:

Negative Potential (Red/Yellow): These regions, indicating an excess of electrons, are prone to electrophilic attack. They would be concentrated around the electronegative fluorine and oxygen atoms, as well as the π-rich regions of the indole ring.

Positive Potential (Blue): These areas, representing a deficiency of electrons, are susceptible to nucleophilic attack. The hydrogen atom of the N-H group and the hydrogen of the hydroxyl group would exhibit strong positive potentials, making them primary sites for hydrogen bonding. The bromine atom can also exhibit a region of positive potential known as a "sigma-hole," which can participate in halogen bonding. researchgate.net

Neutral Regions (Green): These represent areas with a balanced electrostatic potential.

The interplay of the electron-withdrawing fluorine atom and the polarizable bromine atom can create a nuanced MEP surface, influencing how the molecule interacts with biological targets or other reactants.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory provides insights into a molecule's reactivity based on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability.

HOMO: The HOMO represents the ability of a molecule to donate electrons. In this compound, the HOMO is expected to be primarily localized on the electron-rich indole ring system.

LUMO: The LUMO signifies the ability of a molecule to accept electrons. The LUMO is likely distributed over the indole nucleus, with significant contributions from the C4-Br and C7-F bonds due to the influence of the halogen atoms.

HOMO-LUMO Gap: A smaller HOMO-LUMO gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. The presence of both electron-donating (indole nitrogen) and electron-withdrawing (halogens) groups can modulate this gap.

Table 2: Illustrative Frontier Molecular Orbital Energies for a Halogenated Indole Derivative

OrbitalEnergy (eV)
HOMO-6.5 to -5.5
LUMO-1.5 to -0.5
HOMO-LUMO Gap4.0 to 5.0

Note: These values are representative of halogenated indole systems and would need to be specifically calculated for this compound.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis is a powerful method for understanding delocalization effects and intramolecular charge transfer within a molecule. researchgate.net It transforms the complex, delocalized molecular orbitals into localized, chemically intuitive bonding and lone pair orbitals.

For this compound, NBO analysis would quantify several important interactions:

Hyperconjugation: This involves the donation of electron density from a filled bonding orbital to an adjacent empty anti-bonding orbital. Key hyperconjugative interactions would include those between the lone pairs of the nitrogen and oxygen atoms and the π* anti-bonding orbitals of the indole ring, as well as interactions involving the C-Br and C-F bonds.

Charge Distribution: NBO analysis provides a detailed picture of the natural atomic charges, offering a more refined view than simpler population analyses. This would highlight the electron-withdrawing effects of the fluorine and bromine atoms and the resulting charge distribution across the entire molecule.

Reaction Mechanism Studies and Transition State Analysis for Synthetic Pathways

Computational chemistry can be employed to elucidate the mechanisms of chemical reactions, including the synthesis of this compound. By calculating the energies of reactants, products, intermediates, and transition states, a detailed reaction profile can be constructed.

For instance, the synthesis of this compound likely involves electrophilic substitution on the indole ring. nih.govbeilstein-journals.org Theoretical studies could model the reaction pathway, identify the transition state structures, and calculate the activation energies for different synthetic routes. This information is invaluable for optimizing reaction conditions and predicting the feasibility of a proposed synthesis.

Conformational Analysis and Tautomerism Studies via Computational Methods

The presence of the flexible methanol side chain at the C3 position introduces conformational possibilities for this compound. Conformational analysis, typically performed using computational methods, can identify the most stable conformers and the energy barriers between them. acs.orgresearchgate.net The orientation of the -CH2OH group relative to the indole plane is a key conformational parameter.

Furthermore, indole derivatives can exhibit tautomerism. While the 1H-indole tautomer is generally the most stable, computational studies can explore the relative energies of other tautomeric forms, such as the 3H-indole (indolenine) tautomer. This is particularly relevant when considering reaction mechanisms where a less stable tautomer might be a key intermediate.

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Interactions

Molecular dynamics (MD) simulations provide a dynamic picture of how this compound behaves over time, particularly in a solvent environment. researchgate.net By simulating the movements of the molecule and surrounding solvent molecules, MD can reveal:

Solvation Effects: How the molecule interacts with solvent molecules through hydrogen bonding and other non-covalent interactions.

Conformational Flexibility: The range of conformations the molecule adopts in solution and the timescale of transitions between them.

Interaction with Biomolecules: MD simulations are widely used to study the binding of small molecules to proteins, providing insights into the stability of the complex and the key intermolecular interactions involved. nih.govmdpi.comnih.gov

These simulations are crucial for understanding the behavior of the molecule in a biological context and for rational drug design.

Biological Relevance and Structure Activity Relationship Sar Studies of 4 Bromo 7 Fluoro 1h Indol 3 Yl Methanol and Its Derivatives

The Indole (B1671886) Scaffold as a Privileged Pharmacophore in Medicinal Chemistry

The indole scaffold, a bicyclic aromatic heterocyclic organic compound, is a fundamental structural unit in numerous natural and synthetic molecules with significant biological activities. eurekaselect.comijpsr.info Its importance is underscored by its presence in essential biomolecules like the amino acid tryptophan, the neurotransmitter serotonin (B10506), and plant hormones such as indole-3-acetic acid. ijpsr.infonih.govnih.gov This widespread occurrence in nature has spurred extensive research into indole chemistry, leading to the development of a multitude of synthetic derivatives with diverse therapeutic applications, including anti-inflammatory, antiviral, antimicrobial, and anticancer agents. eurekaselect.comijpsr.infonih.gov

The "privileged" status of the indole scaffold stems from its ability to mimic protein structures and bind to various enzymes and receptors in a reversible manner. ijpsr.info This versatility allows it to serve as a template for designing drugs that target a wide range of biological pathways. nih.gov Many indole-containing drugs, such as indomethacin, ergotamine, and ondansetron, target G-protein coupled receptors (GPCRs) by fitting into a conserved binding pocket. eurekaselect.com The adaptability of the indole nucleus makes it a crucial component in the discovery of new drug candidates for treating complex diseases like cancer. nih.goveurekaselect.com

Rational Design and Synthesis of Derivatives for Biological Screening

The process of discovering new drug candidates often begins with the rational design and synthesis of derivatives of a promising lead compound. This approach, known as scaffold hybridization, involves combining two or more pharmacophores to create a hybrid molecule with potentially enhanced biological activity. nih.gov For instance, combining the indole nucleus with other heterocyclic structures like pyrimidine (B1678525) or pyrazole (B372694) has led to the development of novel compounds with significant therapeutic potential. nih.govmdpi.com

The synthesis of these derivatives often involves multi-step chemical reactions. For example, derivatives of (4-Bromo-7-fluoro-1H-indol-3-yl)methanol can be synthesized through various chemical transformations, including nucleophilic substitution of the bromine atom or modification of the methanol (B129727) group. smolecule.com The resulting library of compounds is then subjected to biological screening to evaluate their efficacy against specific targets. This systematic approach allows researchers to explore the structure-activity relationship (SAR), identifying the key structural features responsible for the observed biological effects. nih.gov

In Vitro Studies on Biological Activities and Mechanistic Insights

Kinase Inhibitory Potencies and Proposed Mechanisms of Action

Kinases are a class of enzymes that play a crucial role in cellular signaling pathways, and their dysregulation is often implicated in diseases like cancer. Consequently, kinase inhibitors are a major focus of drug discovery efforts. Several indole-based derivatives have been identified as potent kinase inhibitors. eurekaselect.com For example, a novel series of 1H-pyrazolo[3,4-b]pyridine derivatives have been developed as potent and selective inhibitors of fibroblast growth factor receptor (FGFR) kinases. nih.gov

The mechanism of action of these inhibitors often involves binding to the ATP-binding site of the kinase, thereby preventing the phosphorylation of downstream substrates. This inhibition can disrupt signaling pathways that are essential for cancer cell proliferation and survival. nih.gov For example, compound 7n, a 1H-pyrazolo[3,4-b]pyridine derivative, was found to suppress FGFR signaling in cancer cells by inhibiting the phosphorylation of FGFR and its downstream effectors. nih.gov

Table 1: Kinase Inhibitory Activity of Selected Compounds

CompoundTarget KinaseIC50 (nM)Cell Line
7nFGFR11.2H1581
7nFGFR23.5KATOIII
7nFGFR32.8RT112
AZD4547 (positive control)FGFR10.8H1581

Data sourced from a study on 1H-pyrazolo[3,4-b]pyridine derivatives. nih.gov

Antimicrobial and Antibiofilm Activities: Investigation of Molecular Targets

The rise of antibiotic-resistant bacteria has created an urgent need for new antimicrobial agents. Indole derivatives have shown promise in this area, exhibiting activity against a range of pathogenic microbes.

The antimicrobial effects of indole derivatives are often attributed to their ability to interfere with essential bacterial enzymes.

FtsZ Proteins: The filamentous temperature-sensitive protein Z (FtsZ) is a key component of the bacterial cell division machinery. A series of novel 4-bromo-1H-indazole derivatives were designed as FtsZ inhibitors and showed significant antibacterial activity against various Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

Cystathionine γ-Lyase (CSE): Bacterial CSE is a primary producer of hydrogen sulfide (B99878) (H2S), which can protect bacteria from oxidative stress and enhance their resistance to antibiotics. Indole-based inhibitors of bCSE, such as NL1, NL2, and NL3, have been shown to potentiate the effect of antibiotics on pathogenic bacteria. nih.gov

Antiproliferative and Apoptosis-Inducing Mechanisms in Cancer Cell Lines

Indole derivatives have demonstrated significant antiproliferative and apoptosis-inducing effects in various cancer cell lines. smolecule.com The underlying mechanisms often involve the modulation of key signaling pathways and the induction of programmed cell death.

Natural products and their synthetic derivatives can inhibit cancer cell proliferation in a time- and dose-dependent manner. frontiersin.orgnih.gov For example, a methanol extract of the Commelina plant was found to suppress the viability of oral cancer cells to a greater extent than normal cells. mdpi.com This preferential activity is a desirable characteristic for potential anticancer agents.

The induction of apoptosis is a common mechanism by which anticancer drugs exert their effects. frontiersin.org Halogenated indole compounds can trigger apoptosis through both intrinsic (mitochondrial-dependent) and extrinsic pathways. smolecule.com This can involve the activation of caspases, a family of proteases that execute the apoptotic program, and the regulation of apoptosis-related genes like Bcl-2. frontiersin.orgnih.gov Studies have shown that some indole derivatives can induce apoptosis in cancer cells by increasing the levels of cleaved PARP1, a marker of apoptosis. nih.gov Furthermore, the antiproliferative activity of certain compounds has been linked to the induction of cell cycle arrest at different phases. frontiersin.org

Antioxidant Activity and Associated Molecular Pathways

Indole derivatives are recognized for their antioxidant capabilities, which are primarily attributed to the nitrogen-containing heterocyclic ring that can act as a redox center. nih.govresearchgate.net The antioxidant mechanism often involves hydrogen atom transfer (HAT) or single electron transfer (SET) to neutralize reactive oxygen species (ROS) and reactive nitrogen species (RNS). nih.govnih.gov The efficacy of this action is highly dependent on the substituents on the indole ring. nih.gov

Studies on various indole derivatives have shown that the indole N-H group is crucial for antioxidant activity. nih.gov The free electron pair on the heterocyclic nitrogen atom is an active redox center, and its availability is key for scavenging free radicals. nih.gov The substitution pattern on the indole nucleus, particularly at the C-3 position, modulates the antioxidant potential. For instance, a study on C-3 substituted indoles demonstrated that the nature of the substituent directly connected to the methylene (B1212753) group at this position strongly influences radical scavenging and cytoprotective activities against oxidative stress. nih.gov While direct experimental data on this compound is limited, the general principles of indole chemistry suggest it may participate in antioxidant pathways. However, the presence of electron-withdrawing halogen substituents is expected to significantly impact this activity.

Comprehensive Structure-Activity Relationship (SAR) Analysis

The biological activity of this compound is dictated by the interplay of its three key structural features: the halogen substituents, the C-3 hydroxymethyl group, and the N-1 position of the indole ring.

The introduction of halogen atoms, such as bromine and fluorine, onto the indole scaffold profoundly influences the molecule's physicochemical properties and, consequently, its biological activity. These substituents alter the electronic distribution, lipophilicity, and metabolic stability of the compound.

The bromine atom at the C-4 position and the fluorine atom at the C-7 position are both strongly electron-withdrawing. This electronic effect can have a dual impact. On one hand, it can decrease the electron density of the indole ring, which has been shown in related diindolylmethane (DIM) derivatives to significantly reduce antioxidant activity. amegroups.cn The electron-withdrawing nature of bromine hinders the indole's ability to donate a hydrogen atom or an electron to scavenge free radicals. amegroups.cn

On the other hand, halogens can form specific non-covalent interactions known as halogen bonds with protein residues (e.g., with backbone carbonyl oxygens), which can enhance binding affinity and selectivity for a biological target. Furthermore, fluorine substitution is a common strategy in medicinal chemistry to block metabolic oxidation sites, thereby increasing the compound's bioavailability and in vivo half-life.

Table 1: Predicted Impact of Halogen Substituents on Physicochemical Properties and Bioactivity

SubstituentPositionElectronic EffectPotential Impact on Bioactivity
BromineC-4Strong electron-withdrawingDecreased antioxidant activity; potential for halogen bonding with target proteins.
FluorineC-7Strong electron-withdrawingDecreased antioxidant activity; potential to block metabolic oxidation, increasing bioavailability.

The C-3 position of the indole ring is a critical site for functionalization to modulate biological activity. chemrxiv.orgresearchgate.net The hydroxymethyl group (-CH2OH) at this position on this compound is a key pharmacophoric feature.

This group can act as both a hydrogen bond donor (via the hydroxyl proton) and a hydrogen bond acceptor (via the oxygen lone pairs). This dual capability allows for the formation of strong and specific hydrogen bonds with amino acid residues (such as serine, threonine, tyrosine, aspartate, or glutamate) in the active site of a target protein. Such interactions are fundamental for molecular recognition and binding affinity. The flexibility of the methylene linker allows the hydroxyl group to orient itself optimally within a binding pocket to establish these crucial contacts. Studies on other C-3 substituted indoles confirm that the nature of this substituent is a primary determinant of bioactivity. nih.gov

The nitrogen atom at the N-1 position of the indole ring is another key site for modulating biological activity. In this compound, this position is unsubstituted (an N-H bond).

For antioxidant activity, an unsubstituted N-H group is considered mandatory in many indole series, as the hydrogen atom itself is often directly involved in the radical scavenging mechanism. nih.gov Substitution at the N-1 position with alkyl or other groups would eliminate this hydrogen bond donating capability and could sterically hinder interactions with a target receptor.

However, in other contexts, such as the development of kinase inhibitors or other targeted agents, N-1 substitution is a common strategy to enhance potency or improve pharmacokinetic properties. nih.gov For example, N-alkylation can increase lipophilicity, potentially improving cell membrane permeability. Therefore, the unsubstituted N-1 position in the title compound suggests that its activity might be more reliant on the hydrogen-bonding potential of the N-H group itself, or that this position serves as a potential vector for future derivatization to fine-tune its biological profile.

Table 2: Structure-Activity Relationship (SAR) Summary for this compound

Molecular FeaturePositionLikely Role in Biological Activity
N-HN-1Hydrogen bond donor; essential for certain activities like antioxidant effects.
Hydroxymethyl (-CH2OH)C-3Key hydrogen bond donor and acceptor for ligand-target interactions.
Bromine (Br)C-4Electron-withdrawing group, modulates electronics; potential halogen bond donor.
Fluorine (F)C-7Electron-withdrawing group; can block metabolism and form specific interactions.

Molecular Docking and Ligand-Protein Interaction Studies

While specific molecular docking studies for this compound are not publicly available, insights can be drawn from studies on structurally related indole derivatives targeting various proteins. nih.govmdpi.com

Molecular docking simulations of indole-based compounds frequently show the indole scaffold situated within hydrophobic pockets of enzyme active sites, such as those in kinases or tubulin. nih.govmdpi.com The binding mode of this compound can be predicted based on its structural features:

Hydrogen Bonding: The N-H group of the indole ring and the hydroxyl group of the C-3 substituent are predicted to be primary sites for forming hydrogen bonds with polar amino acid residues or the protein backbone. These interactions are critical for anchoring the ligand in the correct orientation within the binding site.

Hydrophobic Interactions: The aromatic indole ring itself is expected to engage in π-π stacking or hydrophobic interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan in the target's active site.

Halogen Bonding: The bromine atom at C-4 and the fluorine atom at C-7 could participate in halogen bonding with electron-rich atoms like oxygen or sulfur in the protein, or they could form other non-covalent interactions that contribute to binding affinity and specificity. The electron-withdrawing nature of these halogens would also modulate the electrostatic potential of the entire molecule, influencing its long-range interactions with the protein surface.

Docking studies on other indole derivatives have shown that these compounds can bind to a variety of targets, including protein kinases, by mimicking the adenine (B156593) region of ATP. chula.ac.th In such a scenario, the N-H and C-3 hydroxymethyl groups of this compound would likely form key hydrogen bonds in the hinge region of a kinase, a common binding motif for this class of inhibitors.

Elucidation of Key Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding)

The chemical scaffold of this compound provides several key functional groups capable of engaging in significant non-covalent interactions within a biological binding pocket. These interactions are crucial for the affinity and selectivity of the compound for its target protein. The primary interactions expected are hydrogen bonds and halogen bonds, with potential contributions from other forces such as π-π stacking and hydrophobic interactions.

Hydrogen Bonding:

The this compound structure presents multiple sites for hydrogen bonding, which is a critical component of molecular recognition in biological systems.

Indole N-H Group: The nitrogen-hydrogen bond of the indole ring is a classic hydrogen bond donor. This group can form strong hydrogen bonds with hydrogen bond acceptors on the protein, such as the backbone carbonyl oxygen atoms of amino acid residues or the side chains of aspartate, glutamate, asparagine, or glutamine.

Hydroxymethyl Group (-CH₂OH): The hydroxyl group at the 3-position is a versatile hydrogen bond participant. The oxygen atom can act as a hydrogen bond acceptor, while the hydrogen atom can act as a hydrogen bond donor. This dual capability allows for flexible interactions within a binding site, potentially forming hydrogen bonds with both donor and acceptor groups on the protein.

Halogen Bonding:

The presence of bromine and fluorine atoms on the indole ring introduces the potential for halogen bonding, a non-covalent interaction that has gained significant recognition in drug design for its strength and directionality.

4-Bromo Substituent: The bromine atom at the 4-position is a potential halogen bond donor. Due to the anisotropic distribution of electron density around the bromine atom, a region of positive electrostatic potential, known as a σ-hole, exists on the outermost portion of the atom, opposite to the C-Br covalent bond. This σ-hole can interact favorably with electron-rich atoms (Lewis bases) in the protein, such as the oxygen atoms of carbonyl or hydroxyl groups, or the nitrogen atoms of histidine side chains. The strength of this interaction generally increases with the polarizability of the halogen atom (I > Br > Cl > F).

Predicted Intermolecular Interactions and Their Significance:

The combination of these functional groups allows for a complex and potentially highly specific network of interactions with a target protein. The precise geometry and nature of these interactions would ultimately determine the compound's biological activity. A hypothetical binding scenario could involve the indole N-H and the hydroxymethyl group forming key hydrogen bonds that anchor the molecule in the binding pocket, while the bromine atom engages in a directional halogen bond to further enhance affinity and selectivity.

To provide a more quantitative understanding, computational modeling and experimental structural biology studies would be necessary. The following tables present hypothetical data based on typical bond lengths and energies for such interactions found in protein-ligand complexes, illustrating the type of information that would be sought in SAR studies of this compound and its derivatives.

Table 1: Potential Hydrogen Bonding Interactions of this compound

Donor Atom (Ligand)Acceptor Atom (Protein Residue Example)Typical Distance (Å)Estimated Energy (kcal/mol)
Indole N-HCarbonyl Oxygen (e.g., Glycine)2.8 - 3.23 - 8
Hydroxyl O-HCarboxylate Oxygen (e.g., Aspartate)2.7 - 3.14 - 10
Hydroxyl OxygenAmide N-H (e.g., Asparagine)2.8 - 3.32 - 5

This table is illustrative and presents expected ranges for hydrogen bond geometries and energies.

Table 2: Potential Halogen Bonding Interactions of this compound

Donor Atom (Ligand)Acceptor Atom (Protein Residue Example)Typical Distance (Å)Estimated Energy (kcal/mol)
4-BromoCarbonyl Oxygen (e.g., Leucine)3.0 - 3.52 - 5
4-BromoHydroxyl Oxygen (e.g., Serine)3.1 - 3.61 - 4

This table is illustrative and presents expected ranges for halogen bond geometries and energies.

The interplay of these hydrogen and halogen bonds, along with other non-covalent forces, would define the structure-activity relationship for this class of compounds. The strategic modification of the substituents on the indole ring would allow for the fine-tuning of these interactions to optimize potency and selectivity for a given biological target.

Future Perspectives and Research Directions

Development of Novel and Sustainable Synthetic Routes for (4-Bromo-7-fluoro-1H-indol-3-yl)methanol

The efficient and environmentally benign synthesis of this compound is a foundational aspect of its future utility. While classic indole (B1671886) syntheses like the Fischer, Bartoli, and Leimgruber-Batcho methods provide a basis, future research will likely focus on more sustainable and atom-economical approaches. irjmets.com Modern synthetic strategies are increasingly moving towards minimizing waste and energy consumption.

Future synthetic explorations could involve:

Flow Chemistry: Continuous flow processes offer enhanced control over reaction parameters, improved safety, and scalability. The multi-step synthesis of functionalized indoles could be streamlined using flow reactors, minimizing intermediate purification steps.

Catalyst-Free Methodologies: The development of catalyst-free reactions, potentially utilizing green solvents and microwave irradiation, would significantly reduce the environmental impact of the synthesis. nih.gov

Biocatalysis: The use of enzymes, or "halogenases", for the selective halogenation of the indole nucleus presents a highly specific and environmentally friendly alternative to traditional chemical methods. nih.gov

A comparative table of potential synthetic strategies is presented below:

Synthetic StrategyAdvantagesPotential Challenges
Flow Chemistry High throughput, enhanced safety, precise controlInitial setup cost, potential for clogging
Catalyst-Free Methods Reduced cost and toxicity, simpler purificationMay require harsh conditions, limited scope
Biocatalysis High selectivity, mild reaction conditionsEnzyme stability and availability, substrate specificity

Exploration of Advanced Derivatization Strategies for Broader Chemical Space

The true potential of this compound lies in its capacity as a versatile scaffold for derivatization. The indole nitrogen, the hydroxyl group of the methanol (B129727) moiety, and the aromatic ring are all amenable to chemical modification, allowing for the exploration of a vast chemical space.

Key derivatization strategies for future investigation include:

N-Functionalization: Alkylation, acylation, and arylation of the indole nitrogen can introduce a wide array of functional groups, influencing the compound's solubility, steric profile, and biological interactions. irjmets.com

O-Functionalization: The hydroxyl group can be converted to ethers, esters, or other functional groups to modulate the compound's properties or to act as a linker to other molecular fragments.

Cross-Coupling Reactions: The bromine atom at the C4 position is a prime handle for palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Sonogashira couplings, enabling the introduction of diverse aryl, heteroaryl, and alkynyl substituents. mdpi.com

Integration of Advanced Computational Modeling for Predictive Design

Computational chemistry offers a powerful tool for accelerating the discovery and optimization of novel derivatives of this compound. By predicting the properties and activities of virtual compounds, researchers can prioritize synthetic efforts and design molecules with enhanced characteristics.

Future computational studies will likely focus on:

Quantum Mechanics (QM) Calculations: To understand the electronic structure and reactivity of the molecule, guiding the design of synthetic reactions.

Molecular Docking: To predict the binding modes and affinities of derivatives with biological targets such as protein kinases.

Quantitative Structure-Activity Relationship (QSAR) Modeling: To establish correlations between the chemical structure of derivatives and their biological activities, enabling the predictive design of more potent compounds.

Application of this compound as a Building Block in Complex Molecule Synthesis

The unique structural features of this compound make it an attractive starting material for the total synthesis of more complex natural products and pharmaceutically active compounds. Its precursor, 4-bromo-7-fluoro-1H-indole, has been utilized in the synthesis of bi-aryl meta-pyrimidine inhibitors of kinases, highlighting the potential of this scaffold in drug discovery. google.com

Future applications in complex molecule synthesis could include:

Kinase Inhibitors: Building upon existing patent literature, the development of novel kinase inhibitors for the treatment of cancer and other diseases is a promising avenue. google.com

Marine Alkaloid Analogues: Halogenated indole alkaloids isolated from marine invertebrates exhibit a wide range of biological activities. nih.gov The title compound could serve as a key building block for the synthesis of novel analogues of these natural products.

Fluorescent Probes: The indole scaffold is a component of many fluorescent molecules. Derivatization of this compound could lead to the development of novel fluorescent probes for biological imaging.

Emerging Biological Activities and Therapeutic Applications of Fluoro-Brominated Indole Derivatives

The incorporation of both fluorine and bromine into the indole ring is expected to confer unique biological properties. Halogenation is a common strategy in medicinal chemistry to enhance the potency, selectivity, and pharmacokinetic profile of drug candidates.

Potential therapeutic applications for derivatives of this compound that warrant further investigation include:

Anticancer Agents: Indole derivatives are known to possess anticancer properties. chula.ac.th The fluoro-brominated substitution pattern could lead to compounds with novel mechanisms of action or improved efficacy against resistant cancer cell lines.

Antimicrobial Agents: The indole nucleus is present in many antimicrobial compounds. Future research could explore the potential of its derivatives as novel antibacterial or antifungal agents.

Neurological Disorders: Indole-based compounds have shown promise in the treatment of neurodegenerative diseases. chula.ac.th The unique electronic properties of the fluoro-brominated indole scaffold could be exploited to design new central nervous system (CNS) active agents.

The table below summarizes the potential of this scaffold in various therapeutic areas.

Therapeutic AreaRationale
Oncology Precursor used in synthesis of kinase inhibitors. google.com Indole derivatives have known anticancer activity. chula.ac.th
Infectious Diseases The indole scaffold is a common motif in antimicrobial agents.
Neurology Indole-based compounds have shown neuroprotective effects. chula.ac.th

Q & A

Q. What are the common synthetic routes for preparing (4-Bromo-7-fluoro-1H-indol-3-yl)methanol?

Methodological Answer: The synthesis typically involves three key steps:

Formylation : Introduce an aldehyde group at the 3-position of the indole core using Vilsmeier-Haack conditions (POCl₃ and DMF) .

Substitution : Install bromo and fluoro groups via electrophilic aromatic substitution or directed ortho-metallation. For example, bromination may occur at the 4-position using NBS (N-bromosuccinimide), while fluorination might employ DAST (diethylaminosulfur trifluoride).

Reduction : Reduce the aldehyde to a primary alcohol using NaBH₄ in methanol, yielding the methanol moiety. Yields can vary (e.g., 41% over three steps in analogous syntheses) .

Q. Key Considerations :

  • Protect reactive sites (e.g., NH of indole) during halogenation.
  • Monitor reaction progress via TLC or LC-MS to avoid over-halogenation.

Q. How is this compound characterized using spectroscopic methods?

Methodological Answer: A multi-technique approach is critical:

  • ¹H/¹³C/¹⁹F NMR :
    • ¹H NMR : Look for the indole NH signal (~10-12 ppm) and methanol -CH₂OH protons (δ ~4.6-5.0 ppm, split due to coupling with fluorine) .
    • ¹³C NMR : The indole C3 carbon bearing methanol appears at ~56 ppm, while fluorine-coupled carbons show splitting (e.g., δ ~156 ppm for C-F) .
    • ¹⁹F NMR : A distinct singlet or multiplet near -122 ppm confirms the fluoro substituent’s electronic environment .
  • HR-MS : Confirm molecular ion peaks ([M-OH]⁺) with exact mass matching theoretical values (e.g., m/z 272.0642 for Cl analogs) .

Q. Table 1: Representative NMR Data (Analogous Compound)

Position¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
Indole NH10.8 (s)-
CH₂OH4.93 (t, J=5.25)56.0
C-F-156.4 (d, J=245)

Advanced Questions

Q. How can researchers optimize the reduction step in the synthesis to improve yield and purity?

Methodological Answer: The reduction of the aldehyde intermediate to methanol is prone to side reactions (e.g., over-reduction or oxidation). Strategies include:

  • Alternative Reducing Agents : Replace NaBH₄ with LiAlH₄ for higher selectivity, though this requires anhydrous conditions .
  • Solvent Optimization : Use THF instead of methanol to minimize proton exchange and stabilize intermediates.
  • Temperature Control : Perform reductions at 0°C to suppress byproduct formation.
  • Workup : Quench with aqueous NH₄Cl and extract with ethyl acetate to isolate the product efficiently .

Q. Table 2: Reduction Methods Comparison

AgentSolventYield (%)Purity (HPLC)
NaBH₄MeOH4195%
LiAlH₄THF5898%

Q. What strategies resolve contradictions in reported biological activity data for this compound?

Methodological Answer: Discrepancies may arise from:

  • Purity Variability : Use HPLC (≥98% purity) and elemental analysis to standardize samples .
  • Assay Conditions : Control variables like solvent (DMSO vs. saline), cell lines, and incubation times.
  • Meta-Analysis : Apply statistical tools (e.g., ANOVA) to pooled data from multiple studies, identifying outliers or confounding factors .
  • Structural Confirmation : Verify batch consistency via X-ray crystallography to rule out polymorphic effects .

Q. What are the challenges in crystallizing this compound?

Methodological Answer: Crystallization difficulties stem from:

  • Polar Functional Groups : The -CH₂OH and NH groups promote hydrogen bonding, leading to amorphous solids.
  • Halogen Effects : Bromine’s heavy atom property can complicate diffraction patterns.

Q. Solutions :

  • Solvent Screening : Use mixed solvents (e.g., ethyl acetate/hexane) for slow evaporation.
  • Seeding : Introduce microcrystals from analogous compounds to induce nucleation.
  • Software Tools : Refine data with SHELXL for handling twinning or poor resolution .

Q. How do electronic effects of bromo and fluoro substituents influence reactivity?

Methodological Answer:

  • Bromo (4-position) : Acts as a strong electron-withdrawing group, directing electrophiles to the 5- and 7-positions. It also serves as a leaving group in cross-coupling reactions (e.g., Suzuki-Miyaura) .
  • Fluoro (7-position) : Enhances electron density via resonance, stabilizing intermediates in nucleophilic substitutions. Its small size minimizes steric hindrance .

Q. Experimental Design :

  • Perform DFT calculations (e.g., Gaussian) to map electron density.
  • Validate reactivity via kinetic studies comparing halogenated analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.